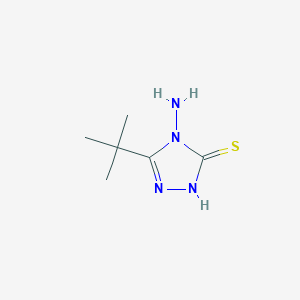

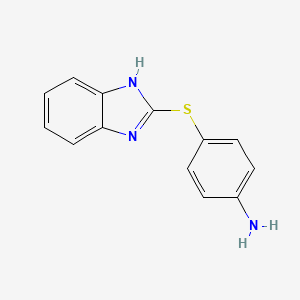

4-amino-5-(benzylthio)-4H-1,2,4-triazole-3-thiol

Descripción general

Descripción

The compound 4-amino-5-(benzylthio)-4H-1,2,4-triazole-3-thiol is a derivative of 1,2,4-triazole, a class of heterocyclic compounds known for their broad spectrum of biological activities, including antiviral, anti-inflammatory, anti-tubercular, antimicrobial, antioxidant, actoprotective, anti-cancer, and other activities . These derivatives are characterized by their low toxicity, making them promising candidates for the development of biologically active substances .

Synthesis Analysis

The synthesis of 4-amino-5-(benzylthio)-4H-1,2,4-triazole-3-thiol derivatives involves various chemical reactions. For instance, cyclization of potassium dithiocarbazinate with hydrazine hydrate in water under reflux conditions has been used to synthesize the basic nucleus of similar compounds . Acylation and cyclization reactions have been studied, with acylation yielding corresponding amides and cyclization in the presence of POCl3 leading to the formation of triazolothiadiazoles . Additionally, reactions with benzaldehydes afford Schiff bases, and alkylation with chloroacetic acid in ethanol in the presence of sodium acetate gives S-ethoxycarbonylmethyl derivatives .

Molecular Structure Analysis

The molecular structure of related triazole derivatives has been determined using various techniques. For example, the crystal structure of a monohydrate derivative was elucidated in the triclinic system, space group P1, with specific cell parameters and angles between the triazole ring and benzene ring . Another compound crystallizes in the monoclinic space group P2(1)/c with extensive intermolecular hydrogen bonding and pi-pi stacking interactions stabilizing the structure .

Chemical Reactions Analysis

The chemical reactivity of triazole derivatives can be influenced by various substituents. The Dimroth rearrangement, for instance, involves the transformation of 4-amino-3-benzyl-1,2,3-triazole into 4-benzylamino isomers in hot, basic solutions, which can retrogress in hot neutral solvents . This equilibrium can be manipulated for preparative purposes, demonstrating the versatility of triazole chemistry .

Physical and Chemical Properties Analysis

Triazole derivatives exhibit a range of physical and chemical properties. They are generally odorless, crystalline substances, insoluble in water but soluble in organic solvents . Their structures have been confirmed by spectroscopic methods such as 1H-NMR and gas chromatography-mass spectrometry . The melting temperatures of these compounds can be determined using specific devices, and their biological activities can be predicted using theoretical studies . Additionally, their photophysical properties have been analyzed through spectroscopy, and nonlinear optical properties have been investigated, revealing potential applications in materials science .

Aplicaciones Científicas De Investigación

Summary of the Application

4-Amino-5-mercapto-1,2,4-triazole derivatives have been studied for their wide range of biological properties . They have been extensively investigated for their therapeutic applications as drugs .

Methods of Application

The present investigation involves rapid and efficient synthesis of a series of some novel derivatives for 1,2-bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl)-ethan-1-ol using dl-malic acid under microwave (MW) irradiation .

Results or Outcomes

The synthesized compounds were screened for their antifungal activities. The minimal inhibitory concentration (MIC) of the screened compounds exhibited prominent results against Gram (+ve) and Gram (-ve) and antifungal activities comparing with the standard drugs .

2. Flotation Reagent in Mining

Summary of the Application

4-Amino-5-mercapto-1,2,4-triazole has been used as a flotation reagent in the mining industry . It has been studied for its selective adsorption mechanism on the surface of chalcopyrite .

Methods of Application

The selective adsorption mechanism of 4-Amino-5-mercapto-1,2,4-triazole on the surface of chalcopyrite was comprehensively investigated using UV–vis spectra, zeta-potential, Fourier transform infrared spectroscopy (FTIR), X-ray photoelectron spectroscopy measurements (XPS), time-of-flight secondary ion mass spectrometry (ToF-SIMS), and first principles calculations .

Results or Outcomes

The experimental and computational results consistently demonstrated that 4-Amino-5-mercapto-1,2,4-triazole would chemisorb onto the chalcopyrite surface by the formation of a five-membered chelate ring .

3. Synthesis of Novel Derivatives

Summary of the Application

A series of novel derivatives for 1,2-bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl)-ethan-1-ol have been synthesized using dl-malic acid under microwave (MW) irradiation .

Methods of Application

The synthesis involved reaction with several alkylating agents such as epichlorohydrin, 3-chloropropanol, (2-acetoxyethoxy) methyl bromide, propargyl bromide and chloroacetamide .

Results or Outcomes

The synthesized compounds were screened for their antifungal activities. The minimal inhibitory concentration (MIC) of the screened compounds exhibited prominent results against Gram (+ve) and Gram (-ve) and antifungal activities comparing with the standard drugs .

4. Biomedical Applications

Summary of the Application

4-Amino-5-mercapto [1,2,4]triazole and its 3-substituted derivatives have proven to be of biological interest and provide access to a new class of biologically active heterocyclic compounds for biomedical applications .

Methods of Application

This study provides a collection of all the methods for the preparation of 3-substituted-4-amino-5-mercapto [1,2,4]triazoles with aliphatic, aromatic, and heterocyclic moieties .

Results or Outcomes

The study will be helpful for scientific researchers interested in the chemistry of bifunctional versatile compounds .

5. Synthesis of Sorafenib Analogs

Summary of the Application

A novel series of 1- (5- (benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea derivatives were designed and synthesized as sorafenib analogs .

Methods of Application

The in vitro cytotoxicity effects of synthesized compounds were evaluated against four different human cancer cells including MCF-7, HepG2, A549, and HeLa cell lines .

Results or Outcomes

The results of this study are not specified in the source .

6. Microwave-assisted Synthesis

Summary of the Application

A series of novel derivatives for 1,2-bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl)-ethan-1-ol have been synthesized using dl-malic acid under microwave (MW) irradiation .

Methods of Application

The synthesis involved reaction with several alkylating agents such as epichlorohydrin, 3-chloropropanol, (2-acetoxyethoxy) methyl bromide, propargyl bromide and chloroacetamide .

Results or Outcomes

The synthesized compounds were screened for their antifungal activities. The minimal inhibitory concentration (MIC) of the screened compounds exhibited prominent results against Gram (+ve) and Gram (-ve) and antifungal activities comparing with the standard drugs .

Propiedades

IUPAC Name |

4-amino-3-benzylsulfanyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4S2/c10-13-8(14)11-12-9(13)15-6-7-4-2-1-3-5-7/h1-5H,6,10H2,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPHOMTOFHSOLHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NNC(=S)N2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10368921 | |

| Record name | 4-amino-5-(benzylthio)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10368921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-5-(benzylthio)-4H-1,2,4-triazole-3-thiol | |

CAS RN |

90535-72-1 | |

| Record name | 4-amino-5-(benzylthio)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10368921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1271298.png)

![3-amino-6-ethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1271303.png)

![4-amino-5-[(2-fluorophenyl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1271306.png)

![2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide](/img/structure/B1271334.png)

![4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid](/img/structure/B1271369.png)